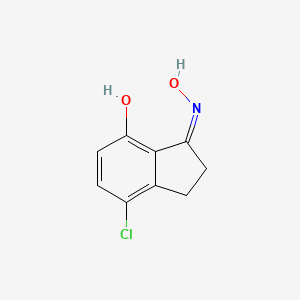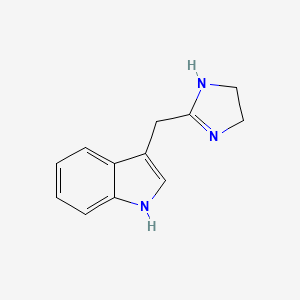
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole is a heterocyclic compound that features both an indole and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an imidazole precursor under specific conditions that promote the formation of the desired heterocyclic structure. For example, the reaction might be catalyzed by a transition metal catalyst such as nickel or palladium, and carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydro-indole derivative.
科学的研究の応用
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
4,5-dihydro-1h-imidazole: Shares the imidazole ring but lacks the indole moiety.
1h-indole: Contains the indole ring but lacks the imidazole component.
2-methyl-1h-indole: Similar structure but with a methyl group instead of the imidazole ring.
Uniqueness
What sets 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole apart is the combination of both the indole and imidazole rings in a single molecule
特性
CAS番号 |
19853-01-1 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
InChIキー |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


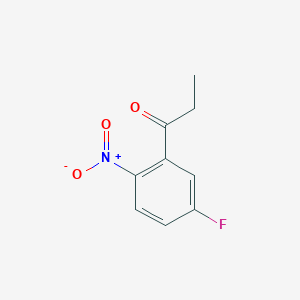

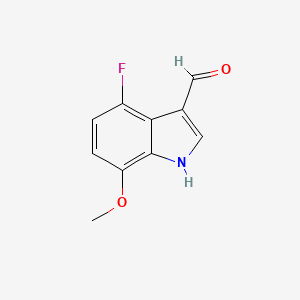
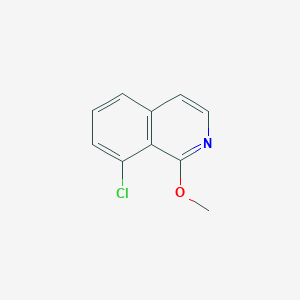

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
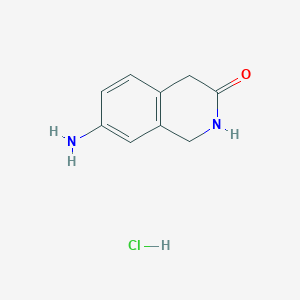

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)




